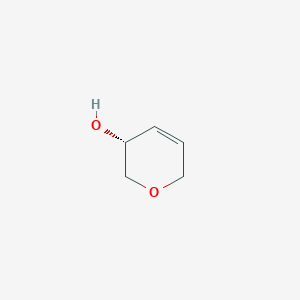
(R)-3,6-Dihydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,6-Dihydro-2H-pyran-3-ol is an organic compound with a unique structure that features a six-membered ring containing an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound. For example, the reduction of a suitable pyranone derivative using a chiral catalyst can yield (3R)-3,6-Dihydro-2H-pyran-3-ol with high enantiomeric purity . Another method involves the use of borane or borane complexes to achieve selective reduction under low-temperature conditions .
Industrial Production Methods
Industrial production of (3R)-3,6-Dihydro-2H-pyran-3-ol typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,6-Dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3R)-3,6-Dihydro-2H-pyran-3-ol can yield pyranone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(3R)-3,6-Dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism by which (3R)-3,6-Dihydro-2H-pyran-3-ol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that involve the hydroxyl group. The molecular targets and pathways involved can vary widely, but typically include interactions with active sites of enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R)-3,6-Dihydro-2H-pyran-3-ol include other pyran derivatives and cyclic alcohols. Examples include:
Tetrahydropyran: A fully saturated analog without the hydroxyl group.
Pyranone: An oxidized form with a ketone or aldehyde group.
Hexahydro-2H-pyran-3-ol: A fully saturated analog with a hydroxyl group.
Uniqueness
What sets (3R)-3,6-Dihydro-2H-pyran-3-ol apart is its specific stereochemistry and the presence of both a hydroxyl group and an oxygen-containing ring. This unique combination of features makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(3R)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m1/s1 |
Clave InChI |
IHVWAXHWELFEAT-RXMQYKEDSA-N |
SMILES isomérico |
C1C=C[C@H](CO1)O |
SMILES canónico |
C1C=CC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)

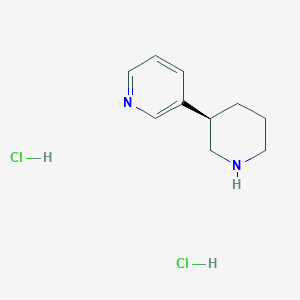
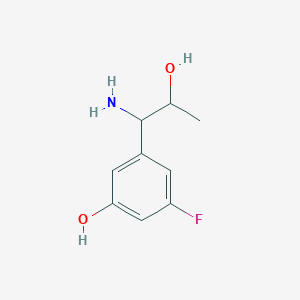
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
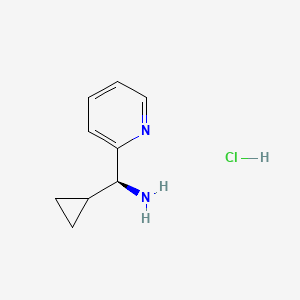

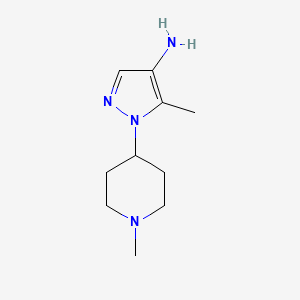
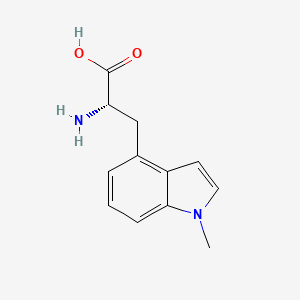
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
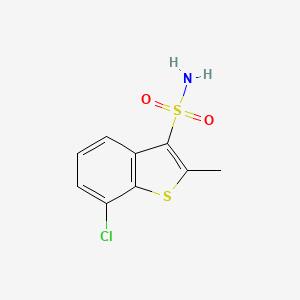
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
